molecular formula C24H34N4O6S B158845 trans-Hydroxy Glimepiride CAS No. 127554-89-6

trans-Hydroxy Glimepiride

Cat. No.: B158845
CAS No.: 127554-89-6
M. Wt: 506.6 g/mol
InChI Key: YUNQMQLWOOVHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Hydroxy Glimepiride: is a metabolite of the antidiabetic drug glimepiride, which belongs to the sulfonylurea class of medications. It is primarily used to manage type 2 diabetes mellitus by stimulating insulin secretion from pancreatic beta cells. The compound is characterized by the presence of a hydroxyl group in the trans configuration, which differentiates it from its cis counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-hydroxy glimepiride involves the hydroxylation of glimepiride. This can be achieved through various synthetic routes, including the use of specific reagents and catalysts. One common method involves the treatment of glimepiride with trans-1-isocyanato-4-methylcyclohexane or an alkyl chloroformate, followed by reaction with trans-4-methylcyclohexylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: trans-Hydroxy glimepiride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-Hydroxy glimepiride is used in synthetic chemistry as an intermediate for the preparation of various derivatives and analogs. It serves as a model compound for studying hydroxylation reactions and their effects on biological activity .

Biology and Medicine: In biological and medical research, this compound is studied for its pharmacokinetic and pharmacodynamic properties. It is used to investigate the metabolism and biotransformation of glimepiride in the human body. Additionally, it is explored for its potential therapeutic effects in managing diabetes and related metabolic disorders .

Industry: In the pharmaceutical industry, this compound is used in the development of new antidiabetic drugs. It is also employed in quality control and analytical methods to ensure the purity and efficacy of glimepiride formulations .

Mechanism of Action

trans-Hydroxy glimepiride exerts its effects by stimulating the release of insulin from pancreatic beta cells. It achieves this by blocking ATP-sensitive potassium channels on the beta cell membrane, leading to cell depolarization and subsequent insulin secretion. The compound also enhances the activity of intracellular insulin receptors, promoting glucose uptake by peripheral tissues .

Comparison with Similar Compounds

Uniqueness: trans-Hydroxy glimepiride is unique due to its specific hydroxylation pattern, which influences its metabolic stability and biological activity. Compared to its cis isomer, this compound may exhibit different pharmacokinetic properties and therapeutic effects .

Biological Activity

trans-Hydroxy Glimepiride is a deuterated derivative of glimepiride, a medication classified under sulfonylureas, primarily used for managing type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and comparative studies with other antidiabetic agents.

Insulin Secretion Stimulation
this compound promotes insulin release from pancreatic beta cells in response to elevated blood glucose levels. It achieves this by binding to ATP-sensitive potassium channels on the beta cell membrane, leading to depolarization and calcium influx, which triggers insulin secretion. This mechanism is crucial for lowering blood glucose levels effectively .

Extrapancreatic Effects
In addition to stimulating insulin secretion, glimepiride also enhances insulin sensitivity in peripheral tissues. Clinical studies have demonstrated that administration of glimepiride can improve postprandial insulin and C-peptide responses without significantly increasing fasting insulin levels . This dual action helps in better overall glycemic control.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it retains the biological activity of glimepiride while providing enhanced stability due to deuteration. The compound has a molecular weight of approximately 510.65 g/mol and its deuterated form allows for improved tracking in metabolic studies, making it a valuable tool in pharmacokinetic research.

Clinical Efficacy

Clinical trials have established the efficacy of this compound in reducing fasting plasma glucose (FPG) and hemoglobin A1c (HbA1c) levels. A summary of findings from various studies is presented below:

Study Dosage FPG Reduction (mg/dL) HbA1c Reduction (%) C-Peptide Increase (mg/L)
Goldberg et al.1 mg431.20.4
Goldberg et al.4 mg70.51.80.6
Goldberg et al.8 mg741.90.8
Long-term studyUp to 8 mgNot specifiedNot specifiedSignificant improvement

In a randomized controlled trial involving 304 patients, glimepiride significantly reduced FPG and HbA1c levels compared to placebo over a period of 14 weeks . Additionally, combination therapy with metformin has shown enhanced efficacy in glycemic control when used alongside this compound .

Comparative Studies

This compound has been compared with other sulfonylureas such as glibenclamide and gliclazide in several clinical trials:

  • Efficacy : Studies indicate that this compound is as effective as glibenclamide in lowering FPG and HbA1c levels but has a lower incidence of hypoglycemia .
  • Safety Profile : The incidence of hypoglycemia with this compound ranges from 2.1% to 3.1% in long-term studies, which is lower compared to other sulfonylureas .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical practice:

  • Case Study 1 : A patient with T2DM unresponsive to metformin alone showed significant improvements in glycemic control after adding this compound to their regimen.
  • Case Study 2 : In elderly patients, this compound was well-tolerated with no significant adverse effects reported over a treatment duration of two years.

Properties

IUPAC Name

4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNQMQLWOOVHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155602
Record name Hydroxyglimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127554-89-6, 600177-94-4
Record name Hydroxyglimepiride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127554896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyglimepiride, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600177944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyglimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYGLIMEPIRIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVY9QXS57P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Hydroxy Glimepiride
Reactant of Route 2
Reactant of Route 2
trans-Hydroxy Glimepiride
Reactant of Route 3
Reactant of Route 3
trans-Hydroxy Glimepiride
Reactant of Route 4
Reactant of Route 4
trans-Hydroxy Glimepiride
Reactant of Route 5
Reactant of Route 5
trans-Hydroxy Glimepiride
Reactant of Route 6
Reactant of Route 6
trans-Hydroxy Glimepiride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.